4-(4-fluorophenyl)aniline Hydrochloride
CAS No.:
Cat. No.: VC18823384
Molecular Formula: C12H11ClFN
Molecular Weight: 223.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClFN |
|---|---|
| Molecular Weight | 223.67 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H |
| Standard InChI Key | BOZYZEIWFJRWBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
4-(4-Fluorophenyl)aniline hydrochloride consists of a biphenyl backbone with a fluorine atom para to the aniline group, which is protonated as a hydrochloride salt. The molecular weight of the free base is 187.21 g/mol, while the hydrochloride form increases to approximately 223.67 g/mol. The fluorine substitution enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 324-93-6 | |
| Molecular Formula | ||
| Appearance | Powder or liquid | |
| Purity | 97% | |
| Storage Conditions | Tightly closed container | |
| Boiling Point (Free Base) | 176–177°C at 15 mmHg |
The compound’s hydrochloride form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions. The free base, N-(4-fluorophenyl)aniline (CAS 330-83-6), exhibits a density of 1.172 g/cm³ and a melting point of 38°C , whereas the hydrochloride salt likely has a higher melting point due to ionic lattice stabilization.
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of 4-(4-fluorophenyl)aniline hydrochloride typically involves two stages: (1) preparation of the free base and (2) salt formation with hydrochloric acid.
Free Base Synthesis
A common route starts with 4-fluoroaniline and bromobenzene via a Ullmann coupling, catalyzed by copper to form the biphenyl structure. Alternative methods include reducing nitro precursors. For example, 4-(4-fluorophenoxy)-1-nitrobenzene is reduced using tin(II) chloride dihydrate in ethanol under reflux, followed by basification to yield the free amine .
Hydrochloride Formation
The free base is treated with concentrated hydrochloric acid, precipitating the hydrochloride salt. This step enhances stability and shelf life, critical for commercial distribution .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitro Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 100% | |
| Salt Formation | HCl, Room Temperature | 95–98% |
Applications in Research and Industry
Pharmaceutical Development
4-(4-Fluorophenyl)aniline hydrochloride is a key intermediate in anticancer drug discovery. Its fluorinated aromatic system interacts with hydrophobic pockets in target proteins, enhancing binding affinity. For instance, it is used in synthesizing kinase inhibitors that disrupt tumor proliferation pathways .
Material Science
The compound’s rigid aromatic structure contributes to high thermal stability in polymers. It is incorporated into epoxy resins and polyimides for aerospace coatings, where flame resistance and mechanical strength are paramount .
Agrochemicals
In agrochemical research, derivatives of this compound serve as precursors to herbicides targeting acetyl-CoA carboxylase (ACCase) in weeds. Fluorine’s electronegativity improves membrane permeability, enhancing herbicidal activity .
Future Directions
Ongoing research explores catalytic asymmetric synthesis to produce enantiomerically pure derivatives for chiral drug development. Additionally, its potential in fluorescent probes for cellular imaging warrants further investigation, leveraging fluorine’s unique photophysical properties .
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